Cas no 2227695-37-4 ((2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol)

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol is a chiral secondary alcohol featuring a 2,3-dihydroindene moiety. Its stereospecific (R)-configuration makes it valuable in asymmetric synthesis and pharmaceutical intermediates, where enantiopurity is critical. The compound's rigid indane scaffold enhances stability, while the hydroxyl and aliphatic chain provide functional handles for further derivatization. Its structural features are advantageous in medicinal chemistry for designing bioactive molecules with improved binding affinity and metabolic stability. The compound is typically synthesized via enantioselective methods, ensuring high optical purity for research and industrial applications. Suitable for use in catalysis, ligand design, and fine chemical production, it offers versatility in synthetic organic chemistry.
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol structure
2227695-37-4 structure
商品名:(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol
CAS番号:2227695-37-4
MF:C13H18O
メガワット:190.281424045563
CID:5570037
PubChem ID:165657028

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • EN300-1738803
    • 2227695-37-4
    • (2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol
    • インチ: 1S/C13H18O/c1-10(14)6-7-11-8-12-4-2-3-5-13(12)9-11/h2-5,10-11,14H,6-9H2,1H3/t10-/m1/s1
    • InChIKey: YUCXBNCXFHVTOO-SNVBAGLBSA-N
    • ほほえんだ: O[C@H](C)CCC1CC2C=CC=CC=2C1

計算された属性

  • せいみつぶんしりょう: 190.135765193g/mol
  • どういたいしつりょう: 190.135765193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 20.2Ų

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1738803-1g
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol
2227695-37-4
1g
$2035.0 2023-09-20
Enamine
EN300-1738803-0.05g
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol
2227695-37-4
0.05g
$1709.0 2023-09-20
Enamine
EN300-1738803-10g
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol
2227695-37-4
10g
$8749.0 2023-09-20
Enamine
EN300-1738803-0.1g
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol
2227695-37-4
0.1g
$1791.0 2023-09-20
Enamine
EN300-1738803-10.0g
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol
2227695-37-4
10.0g
$8749.0 2023-07-10
Enamine
EN300-1738803-0.25g
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol
2227695-37-4
0.25g
$1872.0 2023-09-20
Enamine
EN300-1738803-1.0g
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol
2227695-37-4
1.0g
$2035.0 2023-07-10
Enamine
EN300-1738803-2.5g
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol
2227695-37-4
2.5g
$3988.0 2023-09-20
Enamine
EN300-1738803-0.5g
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol
2227695-37-4
0.5g
$1954.0 2023-09-20
Enamine
EN300-1738803-5g
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol
2227695-37-4
5g
$5900.0 2023-09-20

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol 関連文献

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-olに関する追加情報

Compound Introduction: (2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol (CAS No. 2227695-37-4)

(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol, identified by its Chemical Abstracts Service Number (CAS No. 2227695-37-4), is a significant compound in the field of pharmaceutical chemistry. This chiral alcohol features a complex indane scaffold linked to a butanolic moiety, making it a versatile intermediate in the synthesis of biologically active molecules. The compound's stereochemistry, specifically the (2R) configuration, plays a crucial role in its pharmacological properties and potential therapeutic applications.

The indane core of (2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol is a well-studied structural motif in medicinal chemistry, known for its ability to interact with various biological targets. Recent advancements in drug design have highlighted the importance of such heterocyclic systems in developing novel therapeutics. The presence of the butanolic side chain not only contributes to the compound's solubility and bioavailability but also provides a site for further functionalization, enabling the creation of more complex derivatives.

In recent years, there has been growing interest in the development of stereoselective drugs, where the spatial arrangement of atoms significantly influences efficacy and safety. The (R)-configuration at the second carbon atom in (2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol is particularly noteworthy, as it has been shown to enhance binding affinity and metabolic stability in several pharmacological contexts. This stereochemical feature makes the compound a valuable building block for drug discovery programs targeting neurological and cardiovascular diseases.

One of the most promising areas of research involving (2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol is its potential application in the treatment of central nervous system disorders. Studies have demonstrated that indane derivatives can modulate neurotransmitter systems by interacting with G protein-coupled receptors and ion channels. The butanolic moiety further enhances these interactions by providing a hydrophilic anchor, facilitating cellular uptake and target engagement. Preliminary computational studies suggest that this compound may exhibit inhibitory effects on enzymes involved in neuroinflammation, making it a candidate for further investigation.

The synthesis of (2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol presents both challenges and opportunities for synthetic chemists. The key step involves the stereoselective reduction of an appropriately substituted indene precursor, followed by functional group transformations to introduce the butanolic side chain. Advances in asymmetric catalysis have enabled more efficient and scalable production methods, reducing costs and improving yields. These developments are critical for translating laboratory discoveries into viable pharmaceutical candidates.

Evaluation of (2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol in preclinical models has revealed intriguing pharmacokinetic profiles. The compound exhibits moderate oral bioavailability and prolonged half-life, suggesting its suitability for chronic therapeutic use. Additionally, preliminary toxicology studies indicate low systemic toxicity at relevant doses, reinforcing its potential as a safe candidate for clinical development. These findings are supported by structural analogs that have shown similar properties in earlier-stage drug discovery efforts.

The integration of computational chemistry and high-throughput screening has accelerated the process of identifying promising derivatives of (2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol. By leveraging machine learning algorithms to predict biological activity based on molecular structure, researchers can rapidly design and synthesize novel analogs with enhanced properties. This approach has already led to several high-value compounds entering clinical trials for conditions such as depression and chronic pain.

The future prospects for (2R)-4-(2,3-dihydro-1H-inden-2-yb)butan-butanol are bright, with ongoing research exploring its role in multifaceted therapeutic strategies. Collaborative efforts between academia and industry are essential to bridge the gap between basic research and clinical application. As our understanding of disease mechanisms evolves, compounds like this will continue to play a pivotal role in shaping next-generation treatments.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量